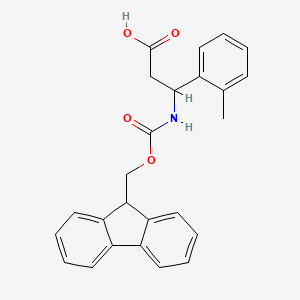

3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid (FMTPA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. FMTPA is a derivative of the naturally occurring amino acid phenylalanine and is an important building block in the synthesis of many compounds. FMTPA has been used to study the structure and function of proteins and enzymes, as well as its role in the regulation of gene expression and other biochemical processes. In addition, FMTPA has been used to develop new drugs and treatments for a variety of diseases, including cancer and infectious diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, like its related fluorenylmethoxycarbonyl (Fmoc) derivatives, is used extensively in the synthesis of peptides and other organic compounds. The Fmoc group serves as a protective group for amino acids during the synthesis of peptides. It is cleaved off under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. For example, Fmoc-amino acids have been utilized in solid-phase peptide synthesis, which has significantly enhanced the methodology by introducing various solid supports, linkages, and side chain protecting groups. This advancement has facilitated the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a wide variety of conditions, representing a truly "orthogonal" scheme and offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).

Application in Photocatalysis and Bioimaging

In the realm of photocatalysis, derivatives of fluorene, including those related to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid, have been explored for their potential in facilitating chemical reactions under light irradiation. For instance, fluorene derivatives have been investigated as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic approach enables the preparation of a variety of benzylic amines and ethers from readily available starting materials under mild conditions, showcasing the utility of fluorene-based compounds in green chemistry applications (Chen, Lu, & Wang, 2019).

Moreover, fluorene derivatives have also been employed as fluorescence probes in bioimaging. These compounds have been designed to detect reactive oxygen species (ROS) in biological systems, distinguishing specific ROS species with high reliability. Such probes are crucial tools in understanding the roles of ROS in various biological processes and diseases. The development of novel fluorene-based fluorescence probes demonstrates the importance of these compounds in advancing biomedical research and diagnostic applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Supramolecular Chemistry

The structural and supramolecular features of Fmoc-amino acids, closely related to the chemical structure of interest, have been extensively studied to gain insights into their self-assembly properties and interactions with other molecules. This research is vital for designing and developing novel biomaterials, hydrogelators, and therapeutics. Understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety is essential for exploiting these compounds in various biomedical and materials science applications (Bojarska, Remko, Madura, Kaczmarek, Zabrocki, & Wolf, 2020).

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJJHZZZEHMKOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)